
Salprionin
Übersicht
Beschreibung
Salprionin is a natural product found in Salvia prionitis with data available.
Wissenschaftliche Forschungsanwendungen
Kappa Opioid Receptor Agonist Properties
Salprionin, specifically in its derivative forms such as 2-methoxymethyl-Salvinorin B (MOM-Sal B), exhibits potent and selective properties as a kappa opioid receptor (KOPR) agonist. This derivative demonstrates a higher affinity and potency compared to other KOPR agonists, with significant efficacy in producing antinociception (pain relief) and hypothermia in animal models. It also displays a longer duration of action in vivo compared to Salvinorin A, another well-known KOPR agonist (Wang et al., 2008).
Potential for Cocaine Addiction Treatment
Research on analogs of this compound, such as Mesyl Sal B, reveals their potential in treating cocaine addiction. These compounds have shown to attenuate cocaine-induced hyperactivity and behavioral sensitization in rats, without significant side effects like sedation, anxiety, or learning and memory impairment. This suggests a possible role for this compound derivatives in addiction therapy, particularly in managing the behavioral aspects of cocaine addiction (Kivell et al., 2018).
Analgesic and Anti-Inflammatory Effects
This compound and its analogs, such as β-tetrahydropyran Salvinorin B, have been studied for their analgesic and anti-inflammatory properties. These compounds activate the kappa opioid receptor, providing pain relief with a lower potential for abuse compared to traditional mu opioid receptor agonists. This makes them promising candidates for treating acute and chronic pain with fewer side effects typical of opioids (Paton et al., 2017).
Neuroscience and Neuropsychiatric Disorders
This compound, particularly in the form of Salvinorin A, has significant implications in neuroscience, especially related to kappa-opioid receptor systems in the brain. Its unique properties and interaction with KOPr and endogenous agonist ligands like dynorphins contribute to higher functions, including cognition and perceptual effects. Salvinorin A’s distinct pharmacological profile makes it a valuable template for developing novel pharmacotherapeutic agents for various neuropsychiatric disorders (Butelman & Kreek, 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
8,12,12-trimethyl-3-propan-2-yl-11,15-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,4,6,8-pentaen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-10(2)13-8-12-7-6-11(3)15-16(12)19(17(13)21)22-14-9-20(4,5)23-18(14)15/h6-8,10,14,18,21H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXCPTLCMKUWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C(CC(O3)(C)C)OC4=C2C(=CC(=C4O)C(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


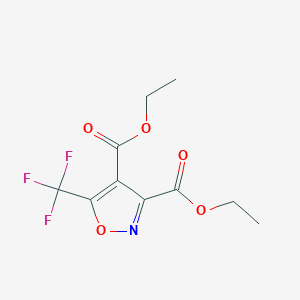
![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)



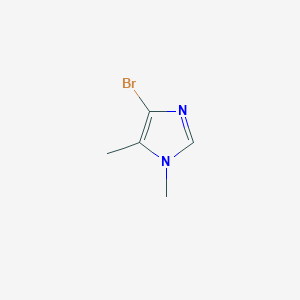
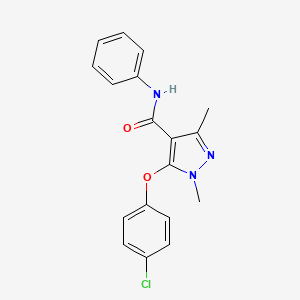
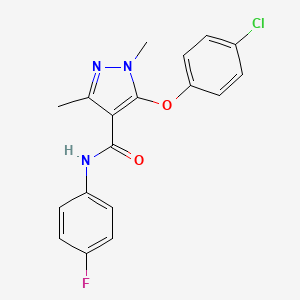

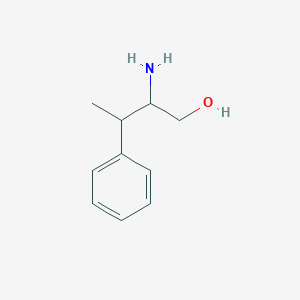

methanone](/img/structure/B3034348.png)
![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)
![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)
